

Using Acid Red 183 for total protein quantification assays

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Compound of Interest		
Compound Name:	C.I. Acid Red 183	
Cat. No.:	B1219784	Get Quote

Application Note: Total Protein Quantification Assays

Introduction

Accurate determination of protein concentration is a fundamental requirement for a wide range of applications in research, drug development, and diagnostics. The selection of an appropriate protein quantification assay is critical for achieving reliable and reproducible results. While various methods exist, they primarily fall into two categories: dye-binding assays and copper-based assays. This document provides a detailed overview of the widely-used Coomassie dye-binding (Bradford) assay, including its principles, a comprehensive protocol, and a comparison with other common methods.

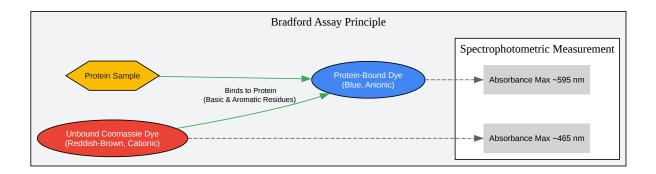
It is important to note that while the query specified the use of Acid Red 183, a comprehensive review of scientific literature did not yield any established or validated protocols for its use in quantitative protein assays. Dyes of this class are typically utilized in the textile industry.[1] Therefore, for reliable and accurate protein quantification, established methods such as the Bradford assay are recommended.

Principle of the Bradford Assay

The Bradford assay is a colorimetric method based on the interaction between the Coomassie Brilliant Blue G-250 dye and proteins in an acidic solution.[1][2][3] Under acidic conditions, the



unbound dye exists in a reddish-brown, cationic form with an absorbance maximum at approximately 465 nm.[2] When the dye binds to proteins, primarily through interactions with basic (arginine, lysine) and aromatic amino acid residues, it is stabilized in its blue, anionic form. This dye-protein complex results in a shift of the absorbance maximum to 595 nm. The intensity of the blue color, measured by a spectrophotometer, is directly proportional to the concentration of protein in the sample.



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Figure 1. Principle of the Coomassie (Bradford) dye-binding assay.

Comparison of Common Protein Quantification Assays

The choice of a protein assay depends on several factors, including the nature of the protein, the presence of interfering substances in the sample buffer, and the required sensitivity and accuracy. The table below provides a comparison of the Bradford assay with other widely used methods: the Bicinchoninic Acid (BCA) assay and the Lowry assay.



Feature	Bradford Assay	BCA Assay	Lowry Assay
Principle	Dye-binding (Coomassie Blue G- 250) causes an absorbance shift.	Copper reduction by protein, followed by chelation with bicinchoninic acid.	Copper reduction by protein, followed by reduction of Folin-Ciocalteu reagent.
Detection Wavelength	595 nm	562 nm	650-750 nm
Typical Linear Range	20 - 2000 μg/mL	20 - 2000 μg/mL	1 - 100 μg (in assay volume)
Assay Time	~5-15 minutes	30 - 60 minutes	~40 minutes
Protein-to-Protein Variation	Moderate; depends on basic and aromatic amino acid content.	Low; less dependent on amino acid composition.	Moderate; depends on tyrosine and tryptophan content.
Common Interfering Substances	Strong alkaline solutions and detergents (e.g., SDS).	Reducing agents (e.g., DTT), copper chelators (e.g., EDTA).	Detergents, EDTA, Tris, sulfhydryl compounds, carbohydrates.
Advantages	Fast, simple, and sensitive.	Compatible with most detergents; low protein-to-protein variation.	Sensitive and flexible measurement wavelength.

Experimental Protocol: Bradford Protein Assay (Microplate Format)

This protocol is designed for a 96-well microplate format, which is suitable for high-throughput analysis.

Materials:

- Coomassie Brilliant Blue G-250 dye reagent
- Protein standard (e.g., Bovine Serum Albumin, BSA, at 2 mg/mL)

Methodological & Application





- Unknown protein samples
- Dilution buffer (compatible with the sample and assay)
- 96-well clear flat-bottom microplates
- Microplate reader capable of measuring absorbance at 595 nm
- Precision pipettes and tips

Procedure:

- 1. Preparation of Protein Standards: a. Label a set of microcentrifuge tubes for each standard dilution. b. Prepare a series of protein standards by diluting the 2 mg/mL BSA stock solution with the dilution buffer. A typical concentration range would be 0, 125, 250, 500, 750, 1000, 1500, and 2000 μ g/mL. c. For example, to prepare 200 μ L of the 125 μ g/mL standard, mix 12.5 μ L of the 2 mg/mL BSA stock with 187.5 μ L of dilution buffer. d. Prepare a "blank" standard containing only the dilution buffer (0 μ g/mL protein).
- 2. Preparation of Unknown Samples: a. Dilute the unknown protein samples with the same dilution buffer used for the standards to ensure their concentration falls within the linear range of the assay. It may be necessary to test several dilutions for a new sample type.
- 3. Assay Procedure: a. Pipette 10 μ L of each standard and each unknown sample dilution into separate wells of the 96-well microplate. It is recommended to perform all measurements in duplicate or triplicate. b. Add 200 μ L of the Coomassie dye reagent to each well. c. Mix the contents of the wells thoroughly, either by gentle pipetting or by using a microplate shaker for 30 seconds. d. Incubate the plate at room temperature for at least 5 minutes. The color is generally stable for up to 60 minutes.
- 4. Data Acquisition: a. Measure the absorbance of each well at 595 nm using a microplate reader.
- 5. Data Analysis: a. Calculate the average absorbance for each standard and unknown sample replicate. b. Subtract the average absorbance of the blank (0 μ g/mL protein standard) from all other absorbance readings. c. Plot a standard curve of the corrected absorbance values versus the known protein concentrations of the standards. d. Use the standard curve to determine the

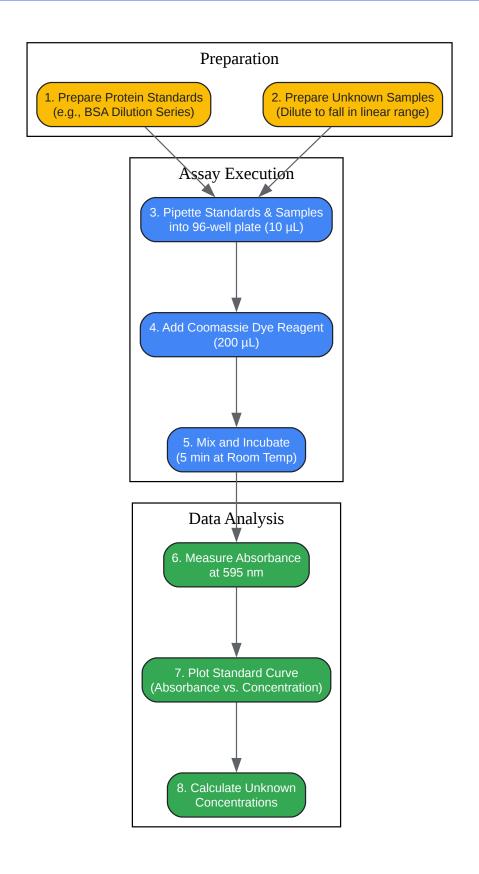






protein concentration of the unknown samples. This can be done by fitting a linear regression to the standard curve data and using the resulting equation (y = mx + c) to solve for the concentration (x) of the unknowns based on their corrected absorbance (y).





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